

Application of Near-Infrared (NIR) Dyes in Flow Cytometry

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A detailed guide for researchers, scientists, and drug development professionals on the utilization of near-infrared fluorescent dyes for robust cell analysis.

Note on "IR-251": Extensive searches for a specific flow cytometry dye named "IR-251" did not yield any specific product or application data. It is possible that this is a proprietary, discontinued, or misspelled name. The following application notes and protocols are based on the general class of near-infrared (NIR) dyes, which are commonly used in flow cytometry and may be relevant to your interests.

Introduction to Near-Infrared Dyes in Flow Cytometry

Near-infrared (NIR) fluorescent dyes have emerged as powerful tools in multicolor flow cytometry. Operating in the 700-900 nm spectral range, these dyes offer significant advantages over traditional fluorochromes that emit in the visible spectrum. The primary benefit of using the NIR range is the reduction of autofluorescence from cells and tissues, leading to a better signal-to-noise ratio.[1] This is particularly advantageous when analyzing cell types with high intrinsic fluorescence, such as macrophages or certain tumor cells.

NIR dyes are available with various functionalities, including amine-reactive forms for antibody conjugation and as viability stains that are excluded by live cells with intact membranes. This allows for their integration into complex, multi-parameter immunophenotyping panels and cell viability assays.



Core Applications

- High-Parameter Immunophenotyping: NIR dye-conjugated antibodies can be incorporated into large multicolor panels, expanding the number of markers that can be simultaneously analyzed. Their unique spectral properties minimize spillover into channels used by common fluorochromes excited by blue and yellow-green lasers.
- Cell Viability and Apoptosis: Amine-reactive NIR dyes are widely used as viability stains. In
 this application, the dye only labels cells with compromised membranes, which are
 characteristic of late-stage apoptosis or necrosis. This allows for the exclusion of dead cells
 from analysis, improving the accuracy of results.[2]
- In Vivo Cell Tracking: The deeper tissue penetration of NIR light makes these dyes suitable for in vivo flow cytometry applications, where labeled cells can be tracked in circulation.[3]

Quantitative Data Summary

The following table summarizes hypothetical performance characteristics of a generic aminereactive NIR viability dye compared to traditional viability stains.

Feature	Generic NIR Viability Dye	Propidium lodide (PI)	7-AAD
Excitation Maximum	~750 nm	~535 nm	~546 nm
Emission Maximum	~775 nm	~617 nm	~647 nm
Common Laser Line	Red (e.g., 633 nm, 640 nm)	Blue (488 nm) or Yellow-Green (561 nm)	Blue (488 nm) or Yellow-Green (561 nm)
Signal-to-Noise Ratio	High	Moderate	Moderate
Compensation Requirement	Low to moderate	High with PE-tandems	High with PE
Fixable	Yes (Amine-reactive)	No	No

Experimental Protocols



Protocol 1: Cell Viability Staining with a Generic Amine-Reactive NIR Dye

This protocol describes the use of a generic, fixable amine-reactive NIR dye for the discrimination of live and dead cells in a suspension.

Materials:

- · Cells in single-cell suspension
- Phosphate-Buffered Saline (PBS), azide-free
- Generic Amine-Reactive NIR Viability Dye (lyophilized)
- Anhydrous DMSO
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
- 12 x 75 mm polystyrene tubes

Procedure:

- Reagent Preparation:
 - Prepare a 1 mM stock solution of the NIR dye by dissolving the lyophilized powder in anhydrous DMSO. Mix well.
 - Store the stock solution at -20°C, protected from light and moisture.
- Cell Preparation:
 - Harvest cells and prepare a single-cell suspension.
 - Wash the cells twice with azide-free PBS by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
 - Resuspend the cell pellet in azide-free PBS to a concentration of 1-10 x 10⁶ cells/mL.



• Staining:

- \circ For every 1 x 10^6 cells, add 1 μ L of the 1 mM NIR dye stock solution to 1 mL of the cell suspension. This is a starting point and should be optimized for your specific cell type and instrument.
- Vortex immediately after adding the dye.
- o Incubate for 20-30 minutes at room temperature, protected from light.
- · Washing and Antibody Staining:
 - Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
 - After washing, the cells can be proceeded with fixation and/or permeabilization and staining for intracellular targets, or stained for cell surface markers according to standard protocols.

Data Acquisition:

- Acquire samples on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm)
 and appropriate NIR detectors.
- Collect data for the NIR dye in a channel with a bandpass filter appropriate for its emission spectrum (e.g., 780/60 nm).
- Ensure to include unstained and single-stained controls for compensation.

Protocol 2: Integration of NIR Dye-Conjugated Antibody in an Immunophenotyping Panel

This protocol provides a general workflow for using an antibody conjugated to a generic NIR fluorochrome.

Materials:

Single-cell suspension



- Flow Cytometry Staining Buffer
- Fc receptor blocking solution (e.g., anti-CD16/32 for mouse cells, or commercial Fc block)
- Antibody cocktail including the NIR-conjugated antibody
- 12 x 75 mm polystyrene tubes

Procedure:

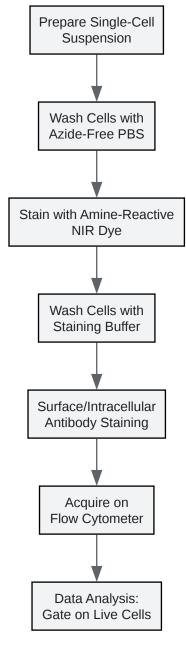
- Cell Preparation:
 - Prepare a single-cell suspension and adjust the cell count to 1 x 10⁷ cells/mL in Flow Cytometry Staining Buffer.
 - Aliquot 100 μL of the cell suspension (1 x 10⁶ cells) into each tube.
- · Fc Receptor Blocking:
 - Add Fc receptor blocking solution to the cells and incubate for 10-15 minutes at 4°C.
- Antibody Staining:
 - Without washing, add the predetermined optimal volume of the antibody cocktail containing the NIR-conjugated antibody.
 - Vortex gently and incubate for 30 minutes at 4°C in the dark.
- Washing:
 - Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
 - Decant the supernatant. Repeat the wash step.
- Data Acquisition:
 - Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 μL).



- Acquire data on a flow cytometer with the appropriate laser and detector configuration for the NIR dye and other fluorochromes in the panel.
- Use single-stained controls for each fluorochrome to set up the compensation matrix.

Visualizations

Experimental Workflow: NIR Viability Staining

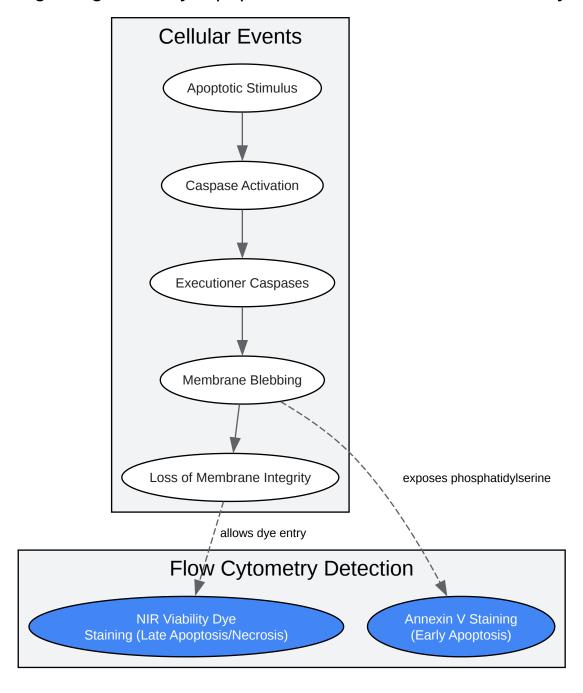


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Caption: Workflow for assessing cell viability using an amine-reactive NIR dye.

Signaling Pathway: Apoptosis and Membrane Permeability



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Caption: Detection of apoptosis stages by flow cytometry.



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